

A Technical Guide to the Prodrug Conversion and Activity of TG100801

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Compound of Interest

Compound Name: TG 100801 Hydrochloride

Cat. No.: B1663545

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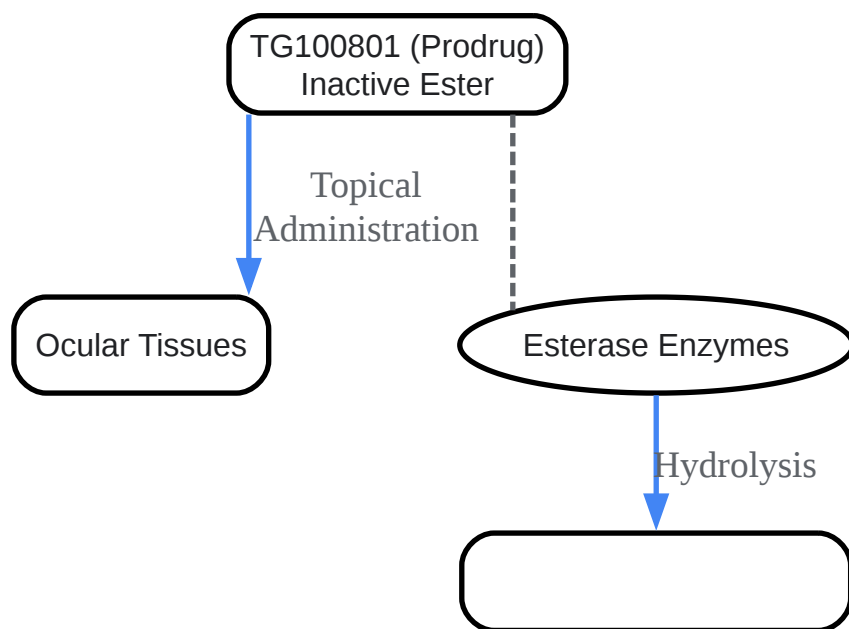
This technical guide provides an in-depth overview of the prodrug TG100801 and its conversion to the active multi-targeted kinase inhibitor, TG100572. This document details the mechanism of action, experimental protocols, and key data associated with these compounds, with a focus on their application in ophthalmology.

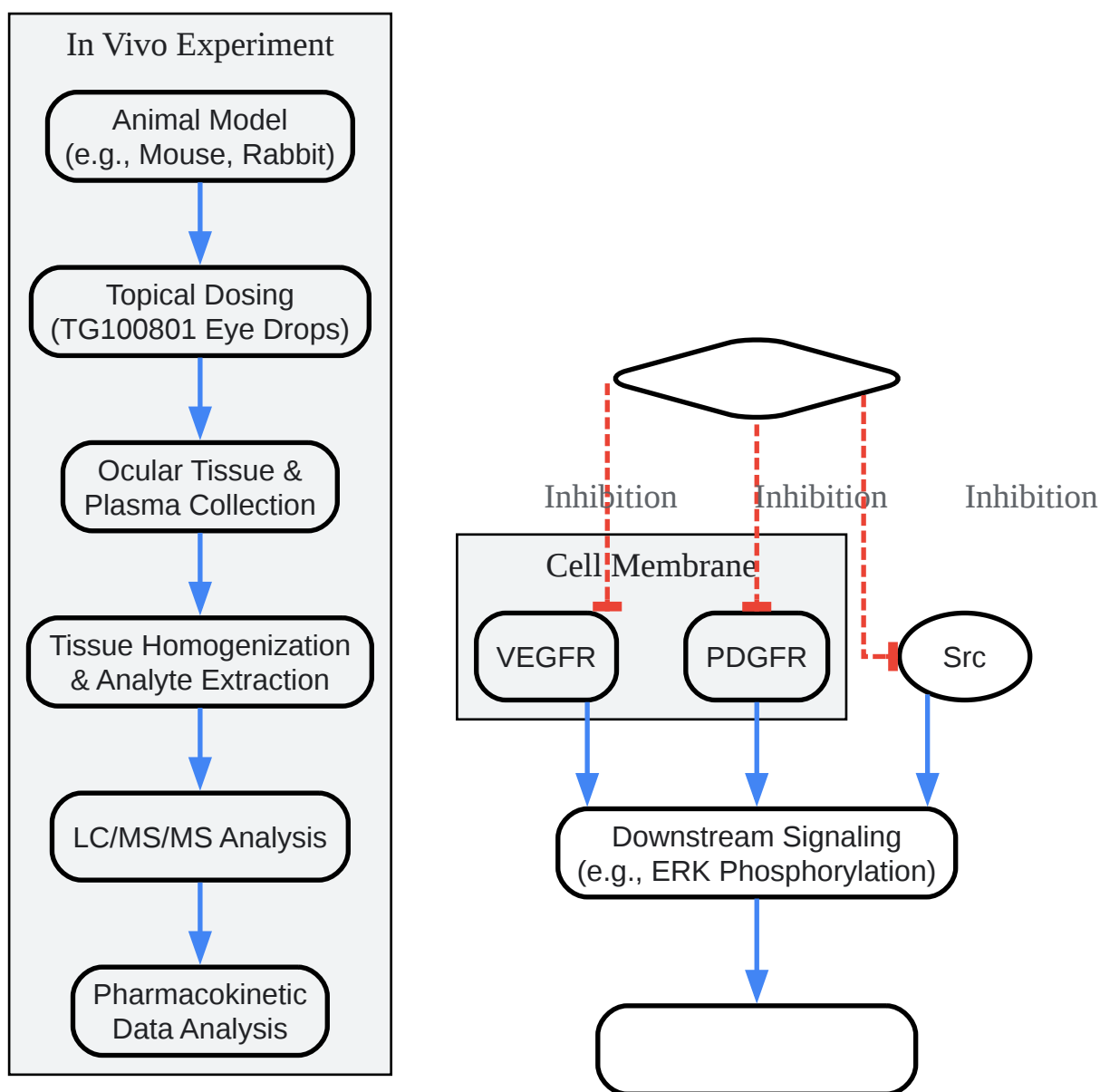
Introduction

TG100801 is a topically administered prodrug designed to treat ocular diseases such as age-related macular degeneration (AMD) by delivering the active compound TG100572 to the back of the eye.^{[1][2]} TG100572 is a potent inhibitor of several tyrosine kinases implicated in angiogenesis and vascular permeability, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Src family kinases.^{[3][4][5]} The prodrug approach allows for effective delivery to the target tissues while minimizing systemic exposure and potential side effects.^{[6][7]}

Prodrug Conversion Mechanism

TG100801 is an ester derivative of TG100572, a modification that renders it inactive as a kinase inhibitor.^[1] Upon topical administration to the eye, TG100801 is rapidly converted to the active TG100572 through hydrolysis by esterase enzymes abundant in ocular tissues.^{[4][8]} This enzymatic cleavage unmask the active phenolic moiety of TG100572, enabling it to bind to the active sites of its target kinases.^[1]





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